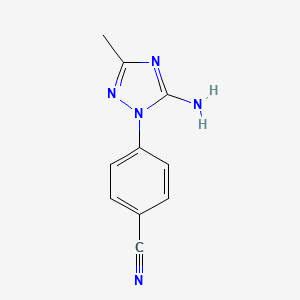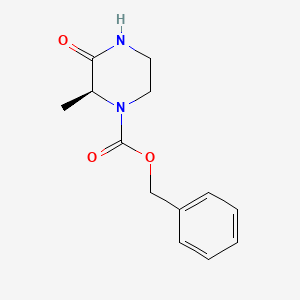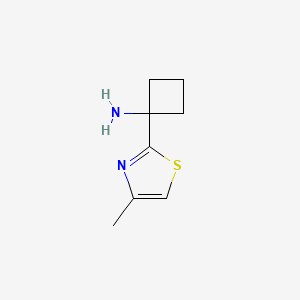![molecular formula C6H8F3N3 B1523966 [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine CAS No. 1251925-35-5](/img/structure/B1523966.png)
[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine
概要
説明
“[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine” is a chemical compound with the CAS Number: 1328640-83-0 . It has a molecular weight of 179.14 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H8F3N3/c7-6(8,9)4-12-5(3-10)1-2-11-12/h1-2H,3-4,10H2 . This indicates that the compound contains six carbon atoms, eight hydrogen atoms, three fluorine atoms, and three nitrogen atoms . Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用
Synthesis and Characterization of Novel Compounds :
- Imidazo[1,5-a]pyridine derivatives, including those involving imidazol-2-yl methanamines, have been synthesized for applications in various fields. These compounds exhibit interesting optical properties like tunable luminescence and significant quantum yields, suggesting potential technological applications (Volpi et al., 2017).
- Novel imidazo[1,5-a]pyridine derivatives were synthesized from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, demonstrating efficient methods for the creation of these compounds, which could have implications in various scientific fields (Mihorianu et al., 2010).
Chemical Reaction Dynamics :
- The reactivity of imidazole nitrogen atoms in compounds like [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine was explored in a study on the synthesis of imidazopyrazines. This research showed how the imidazole nitrogen intercepts the nascent nitrilium ion, directing the reaction towards the formation of imidazopyrazines (Galli et al., 2019).
Biological Applications :
- Benzimidazole derivatives, closely related to this compound, have been synthesized and studied for their antimicrobial activity. This research highlights the potential use of these compounds in medicinal chemistry (Ajani et al., 2016).
Coordination Chemistry and Metal Complexes :
- The compound and its derivatives have been used in the synthesis of metal complexes, such as those with zirconium (IV), cadmium (II), and iron (III), derived from Schiff base 2-aminomethylbenzimidazole. These complexes have been evaluated for their biological activity, suggesting potential applications in biochemistry and pharmacology (al-Hakimi et al., 2020).
Material Science Applications :
- Synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants, where derivatives of this compound were used, highlights the potential application of these compounds in the development of new materials with unique physical and optical properties (Ghaemy et al., 2013).
Safety and Hazards
作用機序
Target of Action
It is known that many compounds with similar structures interact with various receptors or enzymes in the body, influencing their function and leading to therapeutic effects .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures are known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions due to the trifluoroethyl group .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s presence can alter the balance of metabolic reactions, leading to changes in the production and utilization of metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for elucidating the compound’s overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its localization, affecting its interactions with other biomolecules and its overall biochemical role.
特性
IUPAC Name |
[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)4-12-2-1-11-5(12)3-10/h1-2H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVDFHVLTVRQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CN)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251925-35-5 | |
| Record name | [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



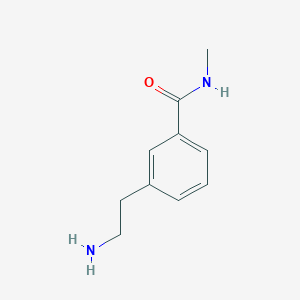


![[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1523888.png)
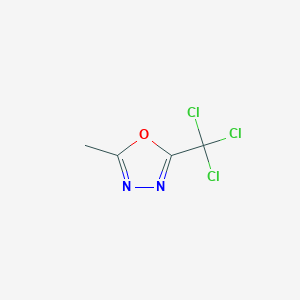
![2,2,2-trifluoroethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate](/img/structure/B1523891.png)
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol](/img/structure/B1523892.png)

